Product packaging for 9-Bromo-1-nonene(Cat. No.:CAS No. 89359-54-6)

9-Bromo-1-nonene

Cat. No.: B109585
CAS No.: 89359-54-6
M. Wt: 205.13 g/mol
InChI Key: RQXPBVHYVAOUBY-UHFFFAOYSA-N
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Description

Significance and Role as an Advanced Organic Intermediate

The primary significance of 9-bromo-1-nonene lies in its capacity to act as an advanced organic intermediate. This means it is a key component in the multi-step synthesis of more complex, high-value molecules. varsal.com The two reactive centers of the molecule can be addressed in a stepwise manner, allowing for the sequential introduction of different molecular fragments.

For instance, the bromine atom can be displaced by a variety of nucleophiles to form new carbon-carbon or carbon-heteroatom bonds through reactions such as Grignard reagent formation or Williamson ether synthesis. Subsequently, the terminal alkene can undergo a wide range of transformations, including:

Polymerization: The alkene group can participate in polymerization reactions, leading to the formation of functional polymers. For example, ω-bromoalkenes can be copolymerized with ethylene (B1197577) to create brominated polyethylene, which can be further functionalized.

Cross-coupling reactions: The alkene can be utilized in powerful carbon-carbon bond-forming reactions like the Heck or Suzuki couplings.

Hydroboration-oxidation: This reaction sequence can convert the terminal alkene into a primary alcohol, introducing another functional group.

A notable example of its application is in the synthesis of the breast cancer drug Fulvestrant (Faslodex), where it serves as a key reactant. chemicalbook.com Furthermore, in medicinal chemistry research, this compound has been used in the synthesis of dimeric derivatives of diacylglycerol-lactones, which are ligands for Protein Kinase C (PKC), demonstrating its utility in creating complex bioactive molecules. nih.gov Its role extends to the agrochemical industry, where it is a building block for various pesticides and herbicides. nbinno.com

Historical Context of Halogenated Alkenes in Synthesis

The use of halogenated organic compounds has a rich history in organic synthesis. Halogenation reactions, the process of introducing a halogen atom into a molecule, were among the earliest organic reactions to be studied in detail in the 19th century. nih.gov The halogenation of alkenes, in particular, has been a cornerstone of organic chemistry for over a century.

Early studies focused on the addition of halogens like chlorine and bromine across double bonds to form vicinal dihalides. This reaction was crucial in the structural elucidation of unsaturated compounds. Mechanistic investigations led to the proposal of the cyclic halonium ion intermediate, which explained the observed anti-stereoselectivity of the addition.

The development of radical halogenation reactions further expanded the utility of these compounds. The ability to selectively halogenate allylic or alkyl positions provided chemists with new pathways to functionalize hydrocarbons. Over time, the focus shifted towards developing more selective and milder halogenating agents, moving from elemental halogens to reagents like N-bromosuccinimide (NBS). nbinno.com

The true value of halogenated compounds, including halogenated alkenes, was fully realized with the advent of modern cross-coupling reactions in the latter half of the 20th century. The discovery that organohalides could readily participate in palladium-catalyzed reactions to form new carbon-carbon bonds revolutionized synthetic chemistry and solidified the role of compounds like this compound as indispensable intermediates.

Current Research Landscape and Future Directions for this compound

The current research landscape continues to find new and innovative uses for this compound and related bifunctional molecules. The drive towards more efficient and sustainable chemical processes has led to the exploration of new catalytic methods for the functionalization of such intermediates.

Advanced Catalysis and Functionalization: Recent research has focused on the catalytic functionalization of the C-H bonds of heteroarenes using unactivated bromoalkanes in the presence of photoredox gold catalysts. rsc.orgrsc.org In some cases, these reactions can be coupled with the addition to alkenes, and 1-nonene (B85954) has been used as a substrate in these three-component reactions. rsc.org This points to the potential for this compound to be used in similar complex, one-pot transformations to rapidly build molecular complexity.

Polymer and Materials Science: In materials science, there is growing interest in using molecules like this compound for surface modification and the synthesis of functional polymers. The terminal alkene can be attached to a surface via hydrosilylation or polymerization, leaving the bromo- group exposed for further chemical modification. This allows for the creation of surfaces with tailored properties, such as hydrophilicity or biocompatibility. Patent literature describes the use of ω-bromoalkenes, including this compound, in the preparation of polymerizable polysiloxanes with hydrophilic substituents, which have applications in materials like contact lenses. google.com

Future Outlook: The future for this compound and similar bifunctional intermediates appears bright. The ongoing development of novel catalytic systems, particularly in the realm of photoredox and electrochemical synthesis, is expected to unlock new reaction pathways and enhance the efficiency of their use. rsc.org These advanced synthetic methods will likely enable the more streamlined synthesis of complex pharmaceuticals and agrochemicals. mdpi.com Furthermore, the increasing demand for advanced materials with precisely controlled surface properties will continue to drive research into the applications of this compound in polymer science and nanotechnology. As chemists continue to push the boundaries of molecular synthesis, the versatility and strategic importance of this humble yet powerful intermediate are set to endure.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17Br B109585 9-Bromo-1-nonene CAS No. 89359-54-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-bromonon-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17Br/c1-2-3-4-5-6-7-8-9-10/h2H,1,3-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQXPBVHYVAOUBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00452146
Record name 9-Bromo-1-nonene
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Molecular Weight

205.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89359-54-6
Record name 9-Bromo-1-nonene
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Record name 9-Bromo-1-nonene
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Synthetic Methodologies for 9 Bromo 1 Nonene

Direct Bromination of 1-Nonene (B85954)

Direct bromination involves the reaction of 1-nonene with a brominating agent, typically molecular bromine (Br₂), in an inert solvent. nbinno.com This method is favored for its high scalability and cost-effectiveness, making it suitable for industrial production.

Electrophilic Addition Mechanism and Regioselectivity

The reaction proceeds via an electrophilic addition mechanism. brainly.com The electron-rich double bond of the 1-nonene acts as a nucleophile, attacking the electrophilic bromine molecule. masterorganicchemistry.comresearchgate.net This initial step leads to the formation of a cyclic bromonium ion intermediate, where the bromine atom is bonded to both carbons of the original double bond. masterorganicchemistry.comlibretexts.orglibretexts.org

The formation of this three-membered ring is a key feature of the mechanism and accounts for the observed stereochemistry of the addition. The subsequent step involves the attack of a bromide ion (Br⁻), which acts as a nucleophile. masterorganicchemistry.comlibretexts.org This attack occurs on one of the carbons of the bromonium ion, leading to the opening of the ring and the formation of a vicinal dibromide. masterorganicchemistry.comjove.com

However, to obtain the desired 9-Bromo-1-nonene, the reaction conditions must be carefully controlled to favor the anti-Markovnikov addition of a single bromine atom. One common strategy involves the radical-initiated addition of hydrogen bromide (HBr) in the presence of peroxides. This approach ensures the bromine atom adds to the terminal carbon of the double bond. Another method is the bromination of 1-nonene followed by selective dehydrohalogenation to yield the monobrominated alkene.

The regioselectivity of the electrophilic addition of bromine to unsymmetrical alkenes is a critical aspect. In the absence of radical initiators, the reaction typically follows Markovnikov's rule, where the bromide ion would attack the more substituted carbon of the bromonium ion. However, for the synthesis of this compound, anti-Markovnikov selectivity is required. This is often achieved through radical mechanisms.

Post-Synthesis Purification Techniques

After the reaction is complete, several purification steps are necessary to isolate this compound from unreacted starting materials, byproducts, and the solvent. A common initial step is to quench the reaction, often with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium thiosulfate (B1220275) (Na₂S₃O₃), to neutralize any remaining bromine or acidic byproducts. The organic layer is then separated, dried over an anhydrous salt like magnesium sulfate (B86663) (MgSO₄), and the solvent is removed under reduced pressure.

For higher purity, fractional distillation under reduced pressure is the preferred method. This technique separates compounds based on their boiling points, effectively removing both lower-boiling unreacted 1-nonene and higher-boiling dibrominated byproducts. Gas chromatography (GC) can be used to confirm the purity of the final product.

Purification StepPurpose
Quenching with NaHCO₃/Na₂S₃O₃Neutralizes excess bromine and acidic byproducts.
Extraction with an organic solventSeparates the product from aqueous and inorganic materials.
Drying with MgSO₄Removes residual water from the organic phase.
Fractional Distillation (reduced pressure)Isolates this compound based on its boiling point.
Gas Chromatography (GC)Analyzes the purity of the final product.

Hydrobromination of 1,8-Nonadiene (B1346706)

A significant pathway to this compound involves the hydrobromination of 1,8-nonadiene. This approach is particularly noteworthy for its ability to selectively introduce a bromine atom at the terminal position of the nonene chain.

Anti-Markovnikov Addition via Radical Mechanism

The hydrobromination of 1,8-nonadiene proceeds via an anti-Markovnikov addition, a regiochemical outcome that is contrary to what is typically observed in the electrophilic addition of hydrogen halides to alkenes. lumenlearning.comlibretexts.orgbyjus.com In the case of 1,8-nonadiene, the reaction is designed to favor the formation of this compound over other potential isomers. This is achieved through a free-radical chain reaction mechanism. libretexts.orgmsu.edu The process is initiated by a radical initiator, which generates a bromine radical. masterorganicchemistry.com This radical then adds to one of the double bonds of 1,8-nonadiene. The addition occurs at the internal carbon of the double bond, leading to the formation of a more stable secondary radical at the terminal carbon. This radical then abstracts a hydrogen atom from a molecule of hydrogen bromide, yielding the final product, this compound, and regenerating a bromine radical to continue the chain reaction. libretexts.orgmasterorganicchemistry.com

Role of Peroxides in Regioselectivity

The regioselectivity of the hydrobromination of 1,8-nonadiene is critically controlled by the presence of peroxides. masterorganicchemistry.com Peroxides, such as di-tert-butyl peroxide, serve as radical initiators. Upon heating or exposure to UV light, the weak oxygen-oxygen bond in the peroxide undergoes homolytic cleavage to form two alkoxy radicals. msu.edumasterorganicchemistry.com These highly reactive radicals then abstract a hydrogen atom from hydrogen bromide (HBr) to generate a bromine radical. libretexts.orgmasterorganicchemistry.com

The bromine radical is the key species that dictates the anti-Markovnikov regiochemistry. chemistrysteps.com It adds to the double bond in a way that produces the most stable carbon radical intermediate. masterorganicchemistry.com For a terminal alkene like one of the double bonds in 1,8-nonadiene, the bromine radical adds to the less substituted carbon (C8), resulting in the formation of a more stable secondary radical on the terminal carbon (C9). libretexts.org This radical intermediate then abstracts a hydrogen atom from another molecule of HBr to give the final anti-Markovnikov product, this compound, and a new bromine radical. masterorganicchemistry.com The use of peroxides is essential to favor this radical pathway over the competing ionic mechanism that would lead to the Markovnikov product. chemistrysteps.com

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions provide an alternative and versatile approach to the synthesis of this compound. Among these, the Suzuki-Miyaura coupling is a prominent method. libretexts.orgresearchgate.net

Suzuki-Miyaura Coupling Approaches

The Suzuki-Miyaura coupling reaction typically involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. mdpi.commdpi.com While not a direct synthesis of this compound from a non-brominated precursor in one step, it can be a key step in a multi-step synthesis. For instance, a boronic acid or ester containing the nonene moiety could be coupled with a bromine-containing partner.

The design and optimization of the catalytic system are crucial for a successful Suzuki-Miyaura coupling. The general catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The choice of palladium catalyst, ligands, base, and solvent all play a significant role in the reaction's efficiency. mdpi.comresearchgate.net

Palladium catalysts are widely used, often in the form of Pd(PPh₃)₄ or generated in situ from a palladium(II) precursor and phosphine (B1218219) ligands. libretexts.org The base is required to activate the organoboron reagent, forming a more nucleophilic boronate species. rsc.org Common bases include carbonates, phosphates, and hydroxides. libretexts.orgresearchgate.net The solvent system often consists of a mixture of an organic solvent and water to facilitate the dissolution of both the organic and inorganic reagents. researchgate.net

Optimization of the reaction conditions, such as temperature and reaction time, is also critical to maximize the yield and minimize side reactions.

The ligands coordinated to the palladium center have a profound impact on the selectivity and efficiency of the Suzuki-Miyaura coupling. organic-chemistry.orgnih.govresearchgate.net The electronic and steric properties of the ligand can influence each step of the catalytic cycle. libretexts.org

Electron-rich and bulky phosphine ligands are often employed to enhance the rate of oxidative addition and reductive elimination. libretexts.org The choice of ligand can also affect the stability of the catalytic species and prevent the formation of undesired byproducts. For instance, the use of specific ligands can minimize side reactions like β-hydride elimination. In some cases, the ligand can influence the stereochemical outcome of the reaction, which is particularly important when dealing with substrates that can undergo isomerization. organic-chemistry.orgnih.gov The rational design and selection of ligands are therefore a key aspect of developing efficient Suzuki-Miyaura coupling methodologies. libretexts.org Research has shown that bisphosphine ligands with a large bite angle can be particularly effective in certain Suzuki-Miyaura coupling processes. organic-chemistry.org

Catalytic System Design and Optimization

Grignard Reactions and Related Organometallic Couplings

The synthesis and application of this compound are significantly intertwined with organometallic chemistry, particularly Grignard reactions and related coupling protocols. The presence of both a terminal alkene and a primary alkyl bromide allows for selective transformations. The alkyl bromide terminus can be converted into a Grignard reagent, 9-nonenylmagnesium bromide, by reacting it with magnesium metal in an appropriate ether solvent like tetrahydrofuran (B95107) (THF). google.com This process, however, requires careful control of reaction conditions to minimize side reactions such as Wurtz-type coupling. google.com

Once formed, this Grignard reagent serves as a potent nucleophile for creating new carbon-carbon bonds. A closely related and highly valuable class of organometallic reagents are lithium diorganocopper compounds, often called Gilman reagents. libretexts.orgopenstax.org These are typically prepared by reacting an alkyllithium reagent with a copper(I) salt, such as copper(I) iodide. openstax.org Gilman reagents excel in coupling reactions with organohalides, including alkyl, vinyl, and aryl halides. libretexts.org In this context, a Gilman reagent can couple with an organohalide where one of the organo groups from the copper reagent displaces the halogen, forming a new C-C bond. openstax.org This allows for the construction of larger molecules from smaller precursors. libretexts.org

For instance, a variation involves using a Grignard reagent with a catalytic amount of a copper(I) salt to achieve coupling. utexas.edu This methodology is effective for forming C(sp³)–C(sp³) bonds. An illustrative example, though not using this compound itself, is the reaction of (Z)-1-bromo-9-octadecene with pentylmagnesium bromide in the presence of copper, which demonstrates the utility of such copper-catalyzed Grignard couplings for long-chain bromoalkenes. utexas.edu

Table 1: Key Reagents in Organometallic Coupling

Reagent Type General Formula Precursors Typical Application
Grignard Reagent R-MgX Alkyl/Aryl Halide (R-X) + Mg Nucleophilic addition, C-C bond formation

Heck Couplings for Carbon-Carbon Bond Formation

The Heck reaction is a cornerstone of modern organic synthesis, providing a powerful method for carbon-carbon bond formation by coupling an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. organic-chemistry.org The terminal alkene in this compound makes it a suitable substrate for this reaction, where it can be coupled with aryl or vinyl halides.

The catalytic cycle of the Heck reaction generally involves several key steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide (R-X) to form a Pd(II) intermediate.

Alkene Coordination and Insertion : The alkene (in this case, this compound) coordinates to the palladium center, followed by migratory insertion of the alkene into the Pd-R bond.

Syn-β-Hydride Elimination : A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the coupled product and a palladium-hydride species. This step typically proceeds with syn-stereochemistry and determines the regioselectivity and geometry of the resulting alkene.

Reductive Elimination : The base regenerates the Pd(0) catalyst from the palladium-hydride species, allowing the cycle to continue.

The choice of catalyst, ligands, base, and solvent is crucial for the success of the Heck reaction. acs.org While traditional Heck reactions often require elevated temperatures, modern advancements have led to highly active catalyst systems that can operate under milder conditions. acs.orgresearchgate.net For example, palladacycle phosphine mono-ylide complexes have been shown to be efficient catalysts for coupling aryl bromides and chlorides with olefins at low palladium loadings. organic-chemistry.org The development of phosphine-free catalysts and reactions in aqueous media using surfactants represents a significant area of research aimed at making the process more economical and environmentally benign. organic-chemistry.orgacs.org

Alternative and Emerging Synthetic Routes

Strategies for Stereoselective Introduction of Bromine

Achieving stereoselectivity in the synthesis of bromoalkenes is a critical challenge. The electrophilic addition of bromine (Br₂) to an alkene is a classic example of a stereospecific reaction. libretexts.org The mechanism proceeds through a cyclic bromonium ion intermediate. Subsequent nucleophilic attack by a bromide ion occurs from the side opposite the bromonium ring, resulting in anti-addition of the two bromine atoms across the double bond. libretexts.org While this reaction typically produces a vicinal dibromide, subsequent selective dehydrohalogenation could, in principle, yield a bromoalkene. The stereochemistry of the starting alkene directly dictates the stereochemistry of the dibromide product. libretexts.org

More advanced strategies focus on achieving high stereoselectivity in a single step. Research has shown that stereoselective bromination can be coupled with the formation of new rings. In one study, the bromination of a specific nonadiene (B8540087) derivative resulted in a product with a high (E)/(Z) diastereomeric ratio of 48:1. thieme-connect.de Another relevant area involves skeletal rearrangements during bromination. The electrophilic bromination of bicyclic dienes like bicyclo[3.2.2]nona-6,8-diene can proceed through a bromonium cation intermediate that rearranges to form a bicyclo[3.3.1]nonene skeleton. oup.com Such rearrangements highlight the complex pathways available for synthesizing functionalized bromo-nonene structures.

Novel Reagents and Catalysts in this compound Synthesis

The search for novel reagents and catalysts is driven by the need for more efficient, selective, and environmentally friendly synthetic methods. In a related synthesis, acetonitrile (B52724) was discovered to function as a "soft dehydrobromination reagent." mdpi.com Heating 2,6-dibromo-9-selenabicyclo[3.3.1]nonane in acetonitrile at controlled temperatures (55–65 °C) resulted in the selective elimination of one molecule of hydrogen bromide, yielding 6-bromo-9-selenabicyclo[3.3.1]nonene-2 in 90% yield. mdpi.com This method avoids harsh bases and demonstrates how the solvent can play a direct, selective role in the reaction, representing an innovative approach to forming a bromoalkene.

In the realm of cross-coupling reactions, which are vital for modifying compounds like this compound, catalyst innovation is paramount. Palladium complexes with dppf (1,1'-bis(diphenylphosphino)ferrocene) ligands, such as PdCl₂(dppf), are effective for the cross-coupling of 9-alkyl-9-borabicyclo[3.3.1]nonanes (9-BBN derivatives) with alkenyl halides. orgsyn.org The use of specific bases, like potassium phosphate (B84403) hydrate (B1144303) (K₃PO₄·nH₂O), and the presence of water have been found to significantly accelerate these reactions. orgsyn.org The development of air- and moisture-stable pre-catalysts and ligands that are easily separable from the reaction mixture continues to be a major focus of synthetic chemistry research. sigmaaldrich.com

Table 2: Mentioned Chemical Compounds

Compound Name IUPAC Name Molecular Formula
This compound 9-bromonon-1-ene C₉H₁₇Br
Tetrahydrofuran Oxolane C₄H₈O
Copper(I) iodide Copper(I) iodide CuI
(Z)-1-Bromo-9-octadecene (Z)-1-bromooctadec-9-ene C₁₈H₃₅Br
Acetonitrile Acetonitrile C₂H₃N
2,6-dibromo-9-selenabicyclo[3.3.1]nonane 2,6-dibromo-9-selenabicyclo[3.3.1]nonane C₈H₁₂Br₂Se
6-bromo-9-selenabicyclo[3.3.1]nonene-2 6-bromo-9-selenabicyclo[3.3.1]non-2-ene C₈H₁₁BrSe
PdCl₂(dppf) [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) C₃₄H₂₈Cl₂FeP₂Pd

Reactivity and Reaction Mechanisms of 9 Bromo 1 Nonene

Nucleophilic Substitution Reactions

The presence of a bromine atom, a good leaving group, on the terminal carbon of the nonane (B91170) chain makes 9-Bromo-1-nonene an effective alkylating agent in nucleophilic substitution reactions. broadpharm.combroadpharm.com These reactions involve the replacement of the bromide ion by a nucleophile, leading to the formation of a new carbon-nucleophile bond.

As a primary halogenoalkane, this compound predominantly undergoes nucleophilic substitution via the S(_N)2 (Substitution Nucleophilic Bimolecular) mechanism. chemguide.co.uk This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon atom (C9) from the side opposite to the bromine atom. chemguide.co.uk Simultaneously, the carbon-bromine bond breaks, and the bromide ion departs as the leaving group. chemguide.co.uk

The reaction rate is dependent on the concentration of both the this compound (the substrate) and the incoming nucleophile. chemguide.co.uk This bimolecular dependency is a hallmark of the S(_N)2 pathway. chemguide.co.uk While an S(_N)1 mechanism, which proceeds through a carbocation intermediate, is possible, it is less favored for primary halides due to the relative instability of primary carbocations. chemguide.co.ukmasterorganicchemistry.com

The utility of this compound as an alkylating agent is demonstrated by its reaction with a wide variety of nucleophiles. This allows for the introduction of the nine-carbon alkenyl chain into various molecular scaffolds. For example, it can be used to alkylate carbanions, such as those derived from esters, to form new carbon-carbon bonds. nih.gov A specific application includes the alkylation of tert-butyl decanoate (B1226879) derivatives in the presence of a strong base. nih.gov Other nucleophiles, such as amines, thiols, and alkoxides, can also displace the bromide to form the corresponding amines, thioethers, and ethers.

Table 1: Examples of Nucleophilic Substitution Reactions with this compound

Nucleophile Reagent Example Product Type
Carbon Diethyl malonate / Sodium ethoxide C-C bond (Alkylated malonic ester)
Nitrogen Ammonia (NH₃) C-N bond (Primary amine)
Oxygen Sodium methoxide (B1231860) (NaOCH₃) C-O bond (Methyl ether)
Sulfur Sodium hydrosulfide (B80085) (NaSH) C-S bond (Thiol)

| Azide (B81097) | Sodium azide (NaN₃) | C-N bond (Alkyl azide) |

This table presents generalized examples of product classes formed from the reaction of this compound with various nucleophiles.

In an S(_N)2 reaction, the nucleophile attacks the carbon atom from the side opposite the leaving group, leading to an inversion of stereochemistry at the reaction center. This is often referred to as a Walden inversion. However, the carbon atom undergoing substitution in this compound (C9) is achiral as it is bonded to two hydrogen atoms. Therefore, while the mechanistic principle of backside attack applies, it does not result in a change in enantiomers or diastereomers based on the C9 position. The stereochemistry of the rest of the molecule, including the configuration of any stereocenters remote from the reaction site, remains unaffected during the substitution reaction.

In the less likely event of an S(_N)1 reaction, the process would involve the formation of a planar primary carbocation intermediate. masterorganicchemistry.com The nucleophile could then attack from either face of this planar intermediate, which would typically lead to a mixture of retention and inversion products, resulting in racemization if the carbon were chiral. masterorganicchemistry.com

Formation of Carbon-Nucleophile Bonds

Reactions Involving the Terminal Alkene Moiety

The terminal C1=C2 double bond in this compound is electron-rich and readily undergoes electrophilic addition reactions. uoanbar.edu.iq This reactivity allows for functionalization at the end of the molecule opposite the bromine atom.

Hydroboration-Oxidation: This two-step reaction sequence is a powerful method for the anti-Markovnikov hydration of alkenes. researchgate.net this compound reacts with a hydroborating agent, such as 9-Borabicyclo[3.3.1]nonane (9-BBN), which exhibits excellent regioselectivity for terminal alkenes. researchgate.net The boron atom adds to the terminal carbon (C1), and the hydrogen atom adds to the adjacent carbon (C2). This addition is a syn-addition, meaning both the boron and hydrogen atoms add to the same face of the double bond. uci.edu Subsequent oxidation of the resulting organoborane with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group, yielding 9-bromo-1-nonanol. researchgate.net

Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond proceeds via an electrophilic addition mechanism. uoanbar.edu.iq The reaction is initiated by the interaction of the alkene's π-electrons with the halogen, forming a cyclic halonium ion intermediate. umsl.edu A halide ion then attacks one of the carbons of the cyclic intermediate from the opposite side, leading to anti-addition of the two halogen atoms. uci.edu The reaction of this compound with bromine, for instance, would yield 1,2,9-tribromononane.

Table 2: Comparison of Addition Reactions on this compound

Reaction Reagents Regioselectivity Stereochemistry Product
Hydroboration-Oxidation 1. 9-BBN 2. H₂O₂, NaOH Anti-Markovnikov (OH adds to C1) Syn-addition 9-Bromo-1-nonanol

| Halogenation | Br₂ in CCl₄ | N/A (adds to C1 and C2) | Anti-addition | 1,2,9-Tribromononane |

The terminal alkene functionality of this compound makes it a monomer suitable for addition polymerization. In this process, individual monomer units add to one another to form a long polymer chain. uoanbar.edu.iq The reaction can be initiated by various methods, including free-radical, cationic, or anionic initiators, or through the use of transition-metal catalysts (coordination polymerization). The resulting polymer would feature a long hydrocarbon backbone with pendant -(CH₂)₇-Br side chains. These bromine-containing side chains can be further modified in subsequent post-polymerization reactions, allowing for the synthesis of complex functional polymers.

Polymerization Reactions

Vinyl-Addition Polymerization Studies

Vinyl-addition polymerization of norbornenes bearing bromoalkyl groups is a key method for producing precursors for anion exchange membranes. researchgate.netresearchgate.net However, the synthesis of high-molecular-weight homopolymers from these monomers can be challenging. researchgate.netmdpi.com Studies on the vinyl-addition polymerization of norbornenes with varying bromoalkyl groups have been conducted using palladium catalysts with N-heterocyclic carbene (NHC) ligands. researchgate.netresearchgate.net

Research has shown that the reactivity of bromoalkyl-substituted norbornene monomers in vinyl-addition polymerization is significantly influenced by the length of the hydrocarbon linker between the norbornene moiety and the bromine atom. researchgate.netresearchgate.net Copolymerization experiments revealed that a shorter distance between the bromine atom and the norbornene double bond results in lower monomer reactivity. researchgate.netresearchgate.net For instance, homopolymers of norbornene with a single methylene (B1212753) group linker to bromine exhibited lower molecular weights compared to those with a four-methylene group linker. mdpi.com

Monomer StructureLinker LengthCatalyst SystemResulting Polymer MnReference
Norbornene-CH2-Br1 Methylene Group(NHC)Pd-systems< 10^4 mdpi.com
Norbornene-(CH2)4-Br4 Methylene Groups(NHC)Pd-systemsup to 1.2 x 10^5 mdpi.com

Table 1: Effect of Linker Length on Molecular Weight in Vinyl-Addition Polymerization of Bromoalkyl Norbornenes.

Ring-Opening Metathesis Polymerization (ROMP) with Norbornene Analogues

Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for polymerizing strained cyclic monomers like norbornene and its derivatives. mdpi.comcaltech.edu The functional group tolerance of Grubbs-type catalysts makes ROMP suitable for monomers containing moieties such as α-bromo esters. mdpi.com This allows for the synthesis of polymers that can undergo post-polymerization modification. mdpi.com

In one approach, norbornenes containing an α-bromo ester are polymerized via ROMP. mdpi.com The resulting polymer can then be modified, for example, through substitution with triphenylphosphine (B44618) to form a polymeric phosphonium (B103445) salt. This intermediate can then participate in Wittig reactions. mdpi.com

The reactivity of norbornene analogues in ROMP can be influenced by substituents. For instance, the presence of coordinating groups like pyridine (B92270) in a monomer can affect the polymerization by chelating to the ruthenium catalyst, potentially altering the rates of initiation and propagation. nih.gov The development of new pyridine-containing norbornene monomers has allowed for the synthesis of polymers with predictable molar masses and controllable structures through ROMP. nih.gov

Cycloaddition Reactions

While specific studies detailing cycloaddition reactions involving this compound are not extensively documented in the provided search results, the presence of a terminal double bond suggests its potential to participate in such reactions. For instance, copper-catalyzed azide-alkyne 1,3-dipolar cycloaddition reactions have been utilized in the synthesis of 2,6-bis(1,2,3-triazol-1-yl)selenabicyclo[3.3.1]nonanes. researchgate.net This indicates the utility of cycloaddition chemistry in functionalizing related bicyclic structures.

Cross-Coupling Reactions

This compound is a versatile substrate in various metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Mechanisms

Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis. libretexts.org The general mechanism for reactions like the Suzuki-Miyaura coupling involves a catalytic cycle that includes oxidative addition, transmetalation, and reductive elimination. libretexts.orgnobelprize.org

Oxidative Addition: The cycle begins with the oxidative addition of the organohalide (e.g., this compound) to a Pd(0) complex, forming a Pd(II) intermediate. libretexts.orgnobelprize.org

Transmetalation: The organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center. libretexts.orgnobelprize.org

Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired product and regenerating the Pd(0) catalyst. libretexts.org

For instance, in a Suzuki-Miyaura coupling, this compound could react with an organoboron compound in the presence of a palladium catalyst and a base. researchgate.netuwindsor.ca The use of bulky ligands can sometimes mitigate side reactions like β-hydride elimination.

Copper-Catalyzed Coupling Reactions

Copper-catalyzed coupling reactions provide an alternative to palladium-based methods. Organocopper reagents, such as lithium dialkylcuprates, can react with organohalides to form new carbon-carbon bonds. libretexts.orglibretexts.org For example, the reaction of cis-1-bromo-9-octadecene with lithium dipentylcopper is a key step in the synthesis of muscalure, the housefly sex attractant. libretexts.orglibretexts.org The mechanism is thought to involve the initial formation of a triorganocopper intermediate. libretexts.orglibretexts.org

In the context of related bicyclic systems, a copper-catalyzed Sonogashira-type cross-coupling has been developed for macrocyclization using a CuCl/phen/Cs2CO3 catalyst system. researchgate.net

Mechanistic Investigations via DFT and Spectroscopic Methods

Density Functional Theory (DFT) and various spectroscopic techniques are powerful tools for elucidating the mechanisms of chemical reactions. acs.orgresearchgate.net DFT calculations can be used to model reaction intermediates and transition states, providing insights into reaction pathways and stereoselectivity. acs.org For example, DFT has been employed to study the structural dependencies of NMR spin-coupling constants in saccharides and to model the electronic structures of tautomers. acs.orgacs.org

In the context of cross-coupling reactions, DFT calculations have been used to analyze the mechanism of MgI2-promoted processes and to understand the Lewis acidity of borane (B79455) catalysts. researchgate.netresearchgate.net Spectroscopic methods, particularly NMR, are crucial for characterizing reaction products and intermediates. For this compound, ¹H and ¹³C NMR are key for confirming its structure, with characteristic signals for the terminal alkene protons and the brominated carbon.

Radical Reactions

The presence of a terminal double bond and a primary bromine atom makes this compound a versatile substrate for various radical reactions. These reactions often proceed with high regioselectivity, dictated by the stability of the resulting radical intermediates.

Radical addition to the alkene functionality of this compound is a key reaction. For instance, the anti-Markovnikov addition of hydrogen bromide (HBr) can be initiated by peroxides. This process involves the homolytic cleavage of the peroxide to generate an alkoxy radical, which then abstracts a hydrogen atom from HBr to form a bromine radical. masterorganicchemistry.com The bromine radical then adds to the terminal carbon (C1) of the double bond. This regioselectivity is driven by the formation of the more stable secondary carbon radical at C2, rather than the less stable primary radical at C1. masterorganicchemistry.com This intermediate radical then abstracts a hydrogen atom from another molecule of HBr, propagating the chain reaction and yielding the anti-Markovnikov product, 1,9-dibromononane. masterorganicchemistry.com

A general outline of the free-radical addition of HBr to an alkene like this compound is as follows:

Initiation: Homolytic cleavage of a peroxide initiator (ROOR) by heat or light to form two alkoxy radicals (2 RO•). masterorganicchemistry.com

Propagation Step 1: The alkoxy radical abstracts a hydrogen from HBr to form a bromine radical (Br•) and an alcohol (ROH). masterorganicchemistry.com

Propagation Step 2: The electrophilic bromine radical adds to the less substituted carbon of the alkene double bond, forming the most stable carbon radical intermediate. masterorganicchemistry.comacs.org

Propagation Step 3: The resulting carbon radical abstracts a hydrogen atom from HBr, forming the final product and regenerating the bromine radical to continue the chain. masterorganicchemistry.com

Termination: The reaction is terminated by the combination of any two radical species. masterorganicchemistry.com

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for predicting the regioselectivity of radical addition reactions involving this compound. By calculating the energies of the potential radical intermediates, the most likely reaction pathway can be determined. For example, DFT calculations (such as B3LYP/6-31G*) can be employed to model the stability of the radicals formed at C1 versus C2 upon addition of a radical species to the double bond. These calculations consistently show that the secondary radical at C2 is more stable than the primary radical at C1, thus predicting the observed regioselectivity in reactions like the radical addition of HBr. masterorganicchemistry.com

Furthermore, DFT can be used to compare the activation energies for different reaction pathways, such as bromine abstraction from the C9 position versus addition to the C1-C2 double bond. These computational predictions can be validated experimentally using techniques like Electron Spin Resonance (ESR) spectroscopy to confirm the identity of the radical intermediates.

This compound can participate in Atom Transfer Radical Addition (ATRA) reactions. ATRA is a type of radical chain reaction that involves the transfer of a halogen atom from an organic halide to a radical species, generating a new carbon-centered radical that can then add to an alkene. rsc.org These reactions are often initiated by transition metal catalysts or photochemically. rsc.orgresearchgate.net

In the context of this compound, an external radical initiator can abstract the bromine atom at the C9 position, generating a non-1-en-9-yl radical. This radical can then undergo various transformations, including intramolecular cyclization or intermolecular addition to other unsaturated systems. Alternatively, a radical can add to the double bond of this compound, and the resulting radical can then abstract a bromine atom from another molecule of this compound, propagating a chain reaction.

A study on the direct alkylation of heteroarenes using photoredox gold catalysis demonstrated the involvement of 1-nonene (B85954) in a three-component reaction with ethyl bromoacetate (B1195939) and lepidine, yielding the addition product in 75% yield. rsc.orgrsc.org While this example uses 1-nonene, it highlights the utility of the nonene backbone in such radical transformations. Although a minor ATRA pathway was observed in the absence of the photocatalyst, the main reaction proceeded through a different mechanism. rsc.org

Regioselectivity Prediction through Computational Modeling (DFT)

Enzyme-Catalyzed Transformations

While the primary reactivity of this compound is governed by traditional organic reactions, there is emerging research into its enzyme-catalyzed transformations. A study has shown that a lipase-active site, in cooperation with a single palladium atom, can accelerate the alkyl-alkyl cross-coupling reaction between 1-bromohexane (B126081) and B-n-hexyl-9-BBN. researchgate.net Although this specific example does not use this compound, it demonstrates the potential for enzymatic systems to catalyze reactions involving bromoalkanes. The enzyme's active site can stabilize the reaction transition state, leading to significantly enhanced reaction rates. researchgate.net

Another study mentions the preparation of this compound as a precursor for the synthesis of the (R) and (S) enantiomers of Z-7,15-hexadecadien-4-olide, a sex pheromone. scielo.br While the synthesis of the pheromone involves a lipase-catalyzed enantiolactonization as a key step, this enzymatic transformation is not directly performed on this compound itself but on a subsequent intermediate. scielo.br

Currently, direct and extensively studied enzyme-catalyzed transformations focusing solely on this compound are not widely reported in the top 100 search results. However, the existing literature on related bromoalkanes and enzymatic catalysis suggests a promising area for future research.

Advanced Applications in Organic Synthesis and Materials Science

Precursor in Complex Molecule Synthesis

9-Bromo-1-nonene serves as a crucial starting material or intermediate in the multi-step synthesis of a variety of complex organic molecules. Its dual reactivity enables the strategic introduction of a nine-carbon chain with functionalities at both ends, facilitating the construction of intricate molecular architectures.

As a key intermediate, this compound is widely employed in the pharmaceutical and agrochemical sectors. fishersci.sethermofisher.com Its structure is incorporated into active pharmaceutical ingredients (APIs) and their precursors. In the agrochemical industry, it functions as a building block for creating new pesticides and herbicides, where the long carbon chain can influence the compound's lipophilicity and, consequently, its interaction with biological systems. nbinno.com The reactivity of the terminal double bond and the bromine atom allows for its use in various coupling reactions to assemble more complex molecules.

A significant application of this compound is its role as a reactant in the synthesis of the breast cancer drug, Fulvestrant. alfa-chemical.comchemicalbook.inchembk.com Fulvestrant is an estrogen receptor antagonist, and its structure features a long alkyl side chain. This compound provides this essential hydrophobic chain. One reported synthetic route to Fulvestrant involves a four-step process starting from 6-dehydronandrolone (B1316645) acetate. nih.gov The key carbon-carbon bond-forming step in this synthesis is a catalyst-controlled, diastereoselective 1,6-addition of a zirconocene (B1252598) derivative, which is generated from the commercially available this compound. nih.gov This particular method is noted for its mild reaction conditions and high degree of stereochemical control, which is critical for the biological activity of the final drug molecule.

The utility of this compound extends to the synthesis of specialty chemicals, including those used in the dyestuff and electronics industries. fishersci.se In the field of electronics, it serves as a specialty intermediate for synthesizing ligands used in Organic Light Emitting Diodes (OLEDs). varsal.com The long, flexible nonene chain can be used to tune the physical properties, such as solubility and film-forming characteristics, of the final electronic materials. Its application in the dyestuff industry involves its use as an intermediate in the production of various dyes and pigments.

Table 1: Applications of this compound in Complex Molecule Synthesis

Field Specific Application/Product Role of this compound
Pharmaceutical Intermediate for Active Pharmaceutical Ingredients (APIs) Serves as a fundamental building block for various drug molecules.
Pharmaceutical Fulvestrant (Breast Cancer Drug) Acts as a key reactant, providing the essential C9 alkyl side chain. alfa-chemical.comnih.gov
Agrochemical Pesticides and Herbicides Functions as a starting material for the synthesis of active agrochemical compounds. nbinno.com
Specialty Chemicals Dyestuffs and Pigments Utilized as an intermediate in the manufacturing process. fishersci.se
Specialty Chemicals Electronics (OLEDs) Used as a building block for synthesizing ligands for OLED applications. varsal.com

Synthesis of Bioactive Compounds (e.g., Fulvestrant)

Role in Polymer Science and Engineering

In materials science, this compound is a valuable monomer and functionalizing agent for the development of new polymers and the modification of existing ones. The alkene group can undergo polymerization, while the bromide allows for post-polymerization modification or grafting.

This compound plays a role in the surface functionalization of both polymers and inorganic nanoparticles. It is used to prepare polymerizable polysiloxanes that contain hydrophilic substituents. gmchemix.comgoogle.com This is particularly relevant in the manufacturing of materials like silicone hydrogel contact lenses, where balancing oxygen permeability and hydrophilicity is crucial. google.com

In a notable research application, this compound was used to create a liquid crystalline polymer brush on the surface of superparamagnetic iron oxide nanoparticles. rsc.org The process first involved synthesizing a mesogenic precursor from this compound and 4-cyano-4′-hydroxybiphenyl. rsc.org This precursor was then used to create a poly(hydrogenmethylsiloxane) (PHMS) based polymer. Finally, the nanoparticles, which were pre-treated to have vinyl groups on their surface, were functionalized by coupling them to the Si-H units of the newly synthesized polymer via a hydrosilylation reaction. rsc.org This complex functionalization demonstrates the utility of this compound in creating advanced hybrid materials. rsc.org

The dual functionality of this compound makes it an excellent starting point for synthesizing novel monomers, which can then be polymerized to create materials with tailored properties. Research has demonstrated the synthesis of the mesogenic monomer 4-cyano-4′-nonenyloxybiphenyl (9OCB) through a substitution reaction where the bromine of this compound is replaced by 4-cyano-4′-hydroxybiphenyl. rsc.org

This novel, liquid crystalline monomer (9OCB) was subsequently polymerized. The polymerization was achieved through a platinum-catalyzed hydrosilylation reaction between the terminal alkene of 9OCB and poly(hydrogenmethylsiloxane) (PHMS). rsc.org This resulted in a liquid crystalline polymer with mesogenic side chains, a material designed for applications such as efficient dopants for ferronematic phases. rsc.org

Table 2: Research Findings on this compound in Polymer Science

Research Focus Material Synthesized/Modified Role of this compound Key Finding
Polymer Synthesis Mesogenic Monomer (4-cyano-4′-nonenyloxybiphenyl) Reactant for monomer synthesis via substitution reaction. rsc.org Successfully synthesized a novel liquid crystalline monomer. rsc.org
Polymer Synthesis Liquid Crystalline Polymer The derived monomer was polymerized via hydrosilylation with PHMS. rsc.org A functional polymer with mesogenic side chains was prepared. rsc.org
Material Functionalization Superparamagnetic Nanoparticles Used to create the polymer brush (9OCB-PHMS) for surface functionalization. rsc.org Enabled the creation of a polymer brush shell on nanoparticles for use as dopants. rsc.org
Polymer Modification Polymerizable Polysiloxanes Used to prepare polysiloxanes with hydrophilic substituents. gmchemix.comgoogle.com Provides a method to create polymers for applications like silicone hydrogels. google.com

Functionalization of Polymeric Materials

Catalysis and Ligand Development

The dual reactivity of this compound makes it a strategic starting material for the synthesis of specialized ligands used in organometallic catalysis and for investigating catalytic processes.

Use in Ligand Synthesis for Organometallic Catalysis

This compound serves as a key intermediate for crafting ligands that can be tethered to metal centers or anchored to surfaces, influencing the activity and selectivity of catalysts. A notable application is in the surface functionalization of nanoparticles to create polymer-brush ligands.

For instance, research has demonstrated the synthesis of a mesogenic (liquid crystal-forming) polymer shell on magnetic nanoparticles to improve their compatibility with a liquid crystal host. rsc.orgresearchgate.net In this process, this compound is first reacted with 4-cyano-4′-hydroxybiphenyl in a nucleophilic substitution reaction to form 4-cyano-4′-nonenyloxybiphenyl (9OCB), a liquid crystalline precursor. rsc.org The terminal alkene of this newly formed molecule is then reacted with a polysiloxane backbone (poly(hydrogenmethylsiloxane)) via a platinum-catalyzed hydrosilylation reaction. rsc.org This creates a polymer with liquid crystalline side chains, which can then be grafted onto the surface of nanoparticles, effectively forming a ligand shell that facilitates the dispersion of the particles in a liquid crystal matrix. rsc.org

Furthermore, the bromo- and alkene- functionalities allow for the synthesis of various organometallic reagents that are precursors to more complex ligands. The bromide can be converted into a Grignard reagent, which can then be used in a multitude of carbon-carbon bond-forming reactions to build ligand scaffolds. varsal.com Similarly, related ω-bromoalkenes have been used to prepare polymerizable ligands for the synthesis of quantum dot-labeled polymer beads. varsal.com The reactivity of the precursor, 1-nonene (B85954), with ruthenium clusters to form trienyl ligands also highlights the potential of the C9 backbone in organometallic chemistry. acs.org

Investigation of Catalytic Cycles Involving this compound Derivatives

Derivatives of this compound are instrumental in studying and developing new catalytic cycles. A prominent example involves the palladium-catalyzed cross-coupling reactions of 9-alkyl-9-borabicyclo[3.3.1]nonane (9-BBN) derivatives. These organoborane reagents can be prepared via the hydroboration of terminal alkenes like 1-nonene, the direct precursor to this compound.

In a Suzuki-Miyaura type cross-coupling, 9-alkyl-9-BBN derivatives react with alkyl halides in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like potassium phosphate (B84403) (K₃PO₄). scispace.com The catalytic cycle is understood to proceed through several key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the alkyl iodide (R'-I) to form a palladium(II) intermediate.

Transmetalation: The organoborane (R-BBN) transfers its alkyl group (R) to the palladium(II) center, displacing the halide and forming a diorganopalladium(II) complex. The base is crucial for facilitating this step.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new carbon-carbon bond (R-R') and regenerating the palladium(0) catalyst, which can then re-enter the cycle. scispace.com

This cycle demonstrates how derivatives originating from the 1-nonene backbone can be utilized in fundamental catalytic C-C bond formation, a cornerstone of modern organic synthesis. scispace.com

Emerging Applications and Interdisciplinary Research

The distinct reactive handles of this compound are being exploited in modern synthetic methodologies and for the creation of novel materials with tailored properties.

Integration in Click Chemistry Approaches

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. The structure of this compound is ideally suited for two of the most powerful click reactions: the thiol-ene reaction and the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Thiol-Ene Reaction: The terminal alkene of this compound can readily participate in the thiol-ene reaction. This reaction involves the radical-initiated addition of a thiol (R-SH) across the double bond, forming a stable thioether linkage. alfa-chemistry.comnih.gov This process is known for its high efficiency, rapid reaction rates, and insensitivity to oxygen and water, making it a robust method for surface modification and polymer synthesis. alfa-chemistry.commdpi.com The alkene of this compound or its derivatives can be clicked with thiol-functionalized molecules, surfaces, or polymers. escholarship.org

Azide-Alkyne Cycloaddition (CuAAC): The alkyl bromide functionality can be easily converted to an azide (B81097) group (–N₃) through nucleophilic substitution with an azide salt (e.g., sodium azide). This transforms the molecule into a substrate for the CuAAC reaction, which is the most prominent click reaction. organic-chemistry.orglumiprobe.cominterchim.fr The resulting ω-azido-1-nonene can then be "clicked" onto molecules containing a terminal alkyne in the presence of a copper(I) catalyst, forming a stable triazole ring. nih.gov This strategy allows for the covalent linking of the nonenyl chain to a vast array of other molecules, including biomolecules, polymers, and fluorescent dyes. lumiprobe.com

The ability to use these two orthogonal click reactions—one at the alkene end and one at the (modified) bromide end—opens up possibilities for creating complex, multifunctional materials and bioconjugates.

Design of Functional Materials (e.g., Liquid Crystals)

This compound is an important building block in materials science for the synthesis of functional polymers and liquid crystals. Its long alkyl chain provides flexibility, while its reactive ends allow it to be incorporated into larger molecular or polymeric structures.

A prime example is its use in creating advanced liquid crystal phases. As detailed previously (Section 4.3.1), this compound is a key starting material for synthesizing a cyanobiphenyl-based mesogen with a terminal nonene tail (9OCB). rsc.orgresearchgate.net This mesogenic unit is then attached to a polymer backbone and used to coat magnetic nanoparticles. The resulting polymer-brush-functionalized nanoparticles show excellent compatibility with a 4-cyano-4′-pentylbiphenyl (5CB) liquid crystal host, leading to the formation of stable ferronematic phases, which are responsive to magnetic fields. rsc.org

In a related area, this compound has been used in the development of intrinsically stretchable semiconducting polymers. acs.org Researchers have systematically tailored the length of carbosilane side chains on a polymer backbone to optimize its electronic and mechanical properties. This compound was one of the reagents used to create these side chains, demonstrating its utility in fine-tuning the performance of materials for flexible electronics. acs.org The use of similar long-chain ω-alkenes in the synthesis of copolymers for high-performance dielectrics further underscores the value of this class of bifunctional molecules in creating advanced functional polymers. csic.es

Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise structure of 9-Bromo-1-nonene by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

Table 1: Predicted ¹H NMR Data for this compound Note: Data is based on typical chemical shifts and coupling patterns. Actual experimental values may vary slightly.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H-1 ~4.95 ddt 2H
H-2 ~5.80 m 1H
H-3 ~2.05 q 2H
H-4 to H-8 ~1.30-1.45 m 10H
H-9 ~1.85 p 2H

Carbon-13 NMR (¹³C NMR) spectroscopy complements the ¹H NMR data by providing a map of the carbon backbone. Each unique carbon atom in this compound gives a distinct signal. The carbons of the double bond are found significantly downfield, with the internal carbon (C2) at approximately 139 ppm and the terminal carbon (C1) at around 114 ppm. The carbon atom bonded to the bromine (C9) is also deshielded, with its signal appearing in the range of 30-35 ppm. The other sp³ hybridized carbons of the polymethylene chain appear in the upfield region of the spectrum, typically between 25 and 34 ppm.

Table 2: Predicted ¹³C NMR Data for this compound Note: Data is based on typical chemical shifts. Actual experimental values may vary slightly.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1 ~114.1
C-2 ~139.1
C-3 ~33.8
C-4 ~28.9
C-5 ~29.1
C-6 ~28.2
C-7 ~32.8
C-8 ~28.7

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are powerful methods used for the unambiguous structural confirmation of this compound.

COSY (¹H-¹H Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the alkene protons (H1, H2) and the adjacent methylene (B1212753) protons (H3). It would also map the connectivity along the entire aliphatic chain, showing correlations from H3 to H4, H4 to H5, and so on, up to the correlation between the protons at C8 and the terminal methylene protons at C9, confirming the linear nine-carbon chain. emerypharma.com

¹³C NMR for Carbon Skeleton Elucidation

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is routinely used to assess the purity of this compound and to confirm its molecular identity.

In GC analysis, a sample of this compound is volatilized and passed through a capillary column. The time it takes for the compound to travel through the column, known as the retention time, is a characteristic property. A pure sample will ideally show a single, sharp peak in the resulting chromatogram. The purity is often determined by the area of this peak relative to the total area of all peaks, with commercial grades typically exceeding 95-97%. fishersci.se

The gas chromatograph is coupled directly to a mass spectrometer, which bombards the eluted compound with electrons, causing it to ionize and fragment. The mass spectrometer then separates these ions based on their mass-to-charge (m/z) ratio. The unfragmented, ionized molecule, known as the molecular ion (M⁺), confirms the molecular weight of the compound. For this compound (molecular weight: 205.14 g/mol ), the mass spectrum will show two prominent molecular ion peaks at m/z 204 and 206. This characteristic doublet, with a nearly 1:1 intensity ratio, is indicative of the presence of a single bromine atom, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

GC-MS is also highly effective for identifying impurities and byproducts from the synthesis of this compound. A common synthetic route involves the anti-Markovnikov hydrobromination of 1,8-nonadiene (B1346706) or the free-radical bromination of 1-nonene (B85954). A potential byproduct in the latter synthesis is 1,2-dibromononane (B14440246), formed from the electrophilic addition of bromine across the double bond. This byproduct would be readily identifiable by GC-MS. It would have a different retention time than this compound and its mass spectrum would show a molecular ion peak corresponding to a higher mass (C₉H₁₈Br₂, ~284 g/mol ), likely with a characteristic pattern indicating the presence of two bromine atoms. Other potential impurities, such as isomers like 8-bromo-2-nonene or unreacted starting materials, can also be separated and identified using this technique.

Purity Assessment and Molecular Weight Confirmation

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups within the this compound molecule. uni-siegen.de These methods probe the vibrational modes of a molecule, which are dependent on the masses of the atoms and the strength of the bonds connecting them. renishaw.com Light atoms and strong bonds correspond to high-frequency vibrations, while heavy atoms and weak bonds have low-frequency vibrations. renishaw.com

The IR and Raman spectra of this compound are distinguished by absorption bands corresponding to its primary functional groups: the terminal alkene (C=C) and the primary alkyl bromide (C-Br). Each functional group possesses unique vibrational modes (stretching, bending) that appear at characteristic frequencies, measured in wavenumbers (cm⁻¹). specac.com

The key functional groups and their expected vibrational frequencies are:

Alkene Group (=C-H and C=C): The terminal vinyl group exhibits several distinct vibrations. A C-H stretching vibration typically appears above 3000 cm⁻¹. The C=C double bond stretching vibration is expected in the region of 1640-1650 cm⁻¹. Out-of-plane C-H bending vibrations (wags) are also characteristic and occur around 910 cm⁻¹ and 990 cm⁻¹.

Alkyl Chain (-CH₂-): The long methylene chain produces characteristic C-H stretching vibrations just below 3000 cm⁻¹ and scissoring/bending vibrations around 1465 cm⁻¹.

A summary of these characteristic vibrations is presented in the table below.

Functional GroupType of VibrationTypical Wavenumber (cm⁻¹)
Vinyl (=C-H)C-H Stretch~3075
Vinyl (C=C)C=C Stretch~1645
Vinyl (=C-H)C-H Out-of-Plane Bend~990 and ~910
Alkyl (-CH₂-)C-H Stretch~2850-2925
Alkyl (-CH₂-)C-H Bend (Scissoring)~1465
Alkyl Bromide (C-Br)C-Br Stretch~560

Table 1: Characteristic functional group vibrations for this compound.

Infrared (IR) and Raman spectroscopy are complementary techniques that provide a more complete picture of a molecule's vibrational properties for structural verification. spectroscopyonline.com The selection rules for the two techniques are different. A molecular vibration is IR active if it causes a change in the molecule's dipole moment. uni-siegen.de In contrast, a vibration is Raman active if it causes a change in the molecule's polarizability. uni-siegen.de

For a molecule like this compound, which lacks a center of symmetry, most vibrations are active in both IR and Raman spectroscopy. However, the intensities of the bands can vary significantly between the two techniques. spectroscopyonline.com

IR Spectroscopy: Polar bonds, such as the C-Br bond, typically produce strong signals in the IR spectrum. The C=O bond, if present as an impurity, is also a very strong IR absorber. spectroscopyonline.com

Raman Spectroscopy: Symmetrical, non-polar bonds, like the C=C double bond in the alkene, tend to produce strong signals in the Raman spectrum. spectroscopyonline.com

By comparing the IR and Raman spectra, chemists can confirm the presence of both polar and non-polar functional groups. For instance, a strong C=C stretch in the Raman spectrum coupled with a strong C-Br stretch in the IR spectrum provides compelling evidence for the structure of this compound. This complementary nature is crucial for distinguishing between isomers and confirming the specific arrangement of atoms. renishaw.com Furthermore, the "fingerprint" region in both spectra offers a unique pattern that can be used to identify the compound definitively. anton-paar.com

Characteristic Functional Group Vibrations

Advanced Chromatographic Techniques (e.g., HPLC, UPLC)

Advanced chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, or isomers. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful analytical methods used for this purpose. bldpharm.comambeed.com

UPLC is a more recent development that utilizes columns with smaller particle sizes (typically less than 2 μm) compared to traditional HPLC. austinpublishinggroup.com This results in significantly higher resolution, improved sensitivity, and faster analysis times. austinpublishinggroup.com For the analysis of long-chain haloalkanes like this compound, these techniques are invaluable.

In a typical setup for analyzing this compound, a reversed-phase column (e.g., C18 or C8) would be used. The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. Because this compound lacks a strong chromophore for UV detection, alternative detection methods may be required. Mass spectrometry (MS) is often coupled with HPLC or UPLC (LC-MS) for sensitive and selective detection. researchgate.netnih.gov The mass spectrometer can be set to detect the specific mass-to-charge ratio (m/z) of the this compound ion, providing high specificity. uni.lu Some commercial suppliers note the use of HPLC to assess the purity of this compound, with specifications often requiring a purity of over 96.0%. thermofisher.com

The utility of UPLC has been demonstrated in the analysis of other long-chain halogenated compounds, where it provides excellent sensitivity and resolution. researchgate.net These methods are critical not only for quality control in synthesis but also for quantitative analysis in various research applications.

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure and energetics of molecules. scienceopen.com It is routinely used to calculate potential energy surfaces for systems containing several hundred atoms, making it well-suited for analyzing the reactions of 9-bromo-1-nonene. scienceopen.com

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, identifying stable intermediates, and characterizing the transition states that connect them. rsc.org For this compound, this is particularly useful for understanding its dual reactivity. The molecule can undergo nucleophilic substitution at the carbon-bromine bond or electrophilic addition at the carbon-carbon double bond.

Computational studies can predict the activation barriers for these competing pathways. For instance, in a nucleophilic substitution (SN2) reaction with a nucleophile (Nu⁻), DFT can model the transition state of the bromine displacement. mdpi.com The calculated activation energy (ΔE‡) provides a quantitative measure of the reaction's kinetic feasibility. Similarly, for radical-initiated reactions, DFT can model the stability of radical intermediates and the activation energies for various propagation steps. researchgate.net

By comparing the energy barriers of different potential pathways, researchers can predict the most likely reaction mechanism under specific conditions. For example, a study on the dehalogenation of haloalkanes by haloalkane dehalogenase used combined Quantum Mechanics/Molecular Mechanics (QM/MM) methods to compute activation barriers, finding that the enzyme lowers the barrier by approximately 16 kcal/mol compared to the uncatalyzed reaction in water. nih.gov While this study was on a different system, the principles apply to modeling reactions of this compound.

Table 1: Illustrative DFT-Calculated Activation Energies for Competing Reaction Pathways of a Bromoalkene This table presents hypothetical data to illustrate how DFT is used to compare reaction pathways. Actual values would require specific calculations for this compound with a chosen reactant.

Reaction Pathway Reactants Method/Basis Set Calculated ΔE‡ (kcal/mol) Predicted Feasibility
SN2 Substitution This compound + OH⁻ B3LYP/6-311+G(d,p) 22.5 Kinetically accessible
Radical Addition This compound + Br• B3LYP/6-311+G(d,p) 8.2 Highly favorable
Electrophilic Addition This compound + HBr B3LYP/6-311+G(d,p) 15.7 Kinetically accessible

Many reactions of this compound can yield multiple isomers. Computational modeling is crucial for predicting the regioselectivity and stereoselectivity of such transformations. The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling, is a prime example where regioselectivity is critical. mdpi.com The reaction of an aryl halide with the alkene moiety of this compound could result in substitution at either the C1 (α-product) or C2 (β-product) position.

DFT calculations can elucidate the factors controlling this selectivity. By modeling the transition states for both the α- and β-insertion pathways, the relative energy barriers can be determined. diva-portal.orgresearchgate.net The pathway with the lower activation energy is predicted to be the major one. These models can account for steric and electronic effects of both the substrate and the catalyst's ligands. diva-portal.org For example, computational studies on the Heck reaction have shown that bulky phosphine (B1218219) ligands on the palladium catalyst can sterically favor the formation of the linear (β) product. diva-portal.org

The flexible nine-carbon chain of this compound can adopt numerous conformations, which can influence its reactivity and physical properties. Conformational analysis using molecular dynamics (MD) simulations provides a powerful tool to explore the potential energy landscape and identify low-energy, stable conformers. nih.govmdpi.com

MD simulations model the movement of atoms over time by solving Newton's equations of motion, allowing the molecule to overcome energy barriers and sample a wide range of conformations. nih.govwiley.com These simulations can reveal the preferred dihedral angles of the carbon backbone and the relative populations of different conformers based on the Boltzmann distribution. nih.gov For a long-chain molecule like this compound, key torsions around the C-C bonds determine whether the chain is in a linear, extended state or a more compact, folded state. Understanding the accessible conformations is vital, as the shape of the molecule can affect how it interacts with catalysts or fits into the active sites of enzymes. nih.gov

Table 2: Representative Low-Energy Conformers of this compound from a Simulated MD Trajectory This table provides a conceptual illustration of results from a conformational analysis. The conformers are defined by key dihedral angles.

Conformer ID Dihedral Angle C2-C3-C4-C5 (°) Dihedral Angle C6-C7-C8-C9 (°) Relative Energy (kcal/mol) Predicted Population (%)
Conf-1 (Extended) 178.5 179.1 0.00 45.2
Conf-2 (Gauche-1) 65.2 178.8 0.85 20.1
Conf-3 (Gauche-2) 179.0 -68.4 0.88 19.5
Conf-4 (Folded) 64.9 -67.5 1.75 5.7

Modeling of Regioselectivity and Stereoselectivity

Quantum Chemical Studies

Quantum chemical studies provide a fundamental understanding of a molecule's properties based on the principles of quantum mechanics. These methods go beyond simple structural models to explain the underlying electronic effects that govern chemical reactivity.

The electronic structure of this compound dictates its chemical behavior. Quantum chemical calculations, often using DFT, can compute various electronic properties that serve as reactivity descriptors. stanford.eduarxiv.org Key properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the electrostatic potential (ESP) map, and partial atomic charges.

The HOMO and LUMO, often called frontier orbitals, are central to chemical reactivity. The HOMO represents the region from which an electron is most easily removed (nucleophilic character), while the LUMO is the region most receptive to accepting an electron (electrophilic character). For this compound, the HOMO is typically associated with the π-orbital of the C=C double bond, indicating its role as a nucleophile. The LUMO is often localized along the C-Br σ* antibonding orbital, highlighting the electrophilic nature of the carbon atom attached to the bromine, which is susceptible to nucleophilic attack. The ESP map visually shows the charge distribution, with negative potential (red) around the electron-rich double bond and positive potential (blue) near the hydrogens.

Table 3: Calculated Electronic Properties of this compound This table presents representative data calculated using a common quantum chemical method.

Property Calculation Method Value Interpretation
HOMO Energy DFT/B3LYP/6-31G(d) -6.8 eV Indicates nucleophilic character at the C=C bond
LUMO Energy DFT/B3LYP/6-31G(d) +0.5 eV Indicates electrophilic character at the C-Br bond
Mulliken Charge on C9 DFT/B3LYP/6-31G(d) +0.15 e Electrophilic site for SN2 attack
Mulliken Charge on Br DFT/B3LYP/6-31G(d) -0.21 e Good leaving group character
Predicted Collision Cross Section ([M+H]⁺) CCSbase 141.7 Ų Physical property relevant to mass spectrometry analysis

Source for Predicted CCS: uni.lu

The Kinetic Isotope Effect (KIE) is a powerful tool for elucidating reaction mechanisms by providing information about bond-breaking and bond-forming events in the rate-determining step. mdpi.com It is defined as the ratio of the reaction rate of a molecule with a lighter isotope to that of a molecule with a heavier isotope (e.g., kH/kD or k³⁵Cl/k³⁷Cl).

While experimental KIE studies on this compound are not widely reported, computational methods can predict KIEs for proposed mechanisms. These theoretical KIEs can then be compared to experimental values for validation. For reactions involving haloalkanes, chlorine KIEs are particularly informative for studying nucleophilic substitution. acs.orgnih.gov A significant KIE (greater than 1) suggests that the C-Br bond is being broken in the rate-determining step.

For example, a study on the dehalogenation of 1-chlorobutane (B31608) by haloalkane dehalogenase found an experimental chlorine KIE of 1.0066 ± 0.0004. nih.gov DFT calculations were used to model the intrinsic KIE for the SN2 step, helping to confirm that the cleavage of the carbon-halogen bond was indeed kinetically significant. acs.orgnih.gov Such an approach could be directly applied to validate the proposed SN2 mechanism for reactions at the C9 position of this compound.

Table 4: Experimental and Calculated Chlorine KIEs for Haloalkane Dehalogenase Reactions This table shows data for analogous reactions, illustrating the utility of KIE studies for mechanistic validation of reactions involving a C-X bond.

Substrate Experimental KIE (³⁵Cl/³⁷Cl) Computational Model Calculated Intrinsic KIE Mechanistic Implication
1,2-Dichloroethane 1.0045 ± 0.0004 nih.gov ONIOM (QM/MM) 1.0066 C-Cl cleavage is partially rate-limiting.
1-Chlorobutane 1.0066 ± 0.0004 nih.gov ONIOM (QM/MM) ~1.0066 C-Cl cleavage is the primary rate-determining step.
Chloroacetate 1.0082 ± 0.0005 acs.org DFT ~1.0079 C-Cl cleavage is irreversible and rate-determining.

Electronic Structure and Reactivity Predictions

In Silico Modeling for Property Prediction and Drug Design

In silico modeling, which utilizes computer simulations and computational methods, has become an indispensable tool in modern chemistry for predicting molecular properties and guiding the rational design of new molecules, including pharmaceuticals. For a versatile chemical intermediate like this compound, these computational approaches provide valuable insights into its reactivity, physicochemical characteristics, and potential as a scaffold in drug discovery.

Detailed Research Findings

Computational strategies are employed to predict various characteristics of this compound before or in parallel with laboratory synthesis. Quantitative Structure-Property Relationship (QSPR) models, for example, can estimate physical properties from molecular structure alone. researchgate.net These models often use techniques ranging from multiple linear regression (MLR) to more complex machine learning approaches like support vector regression (SVR) and random forest (RF) to correlate molecular fingerprints with specific properties. nih.gov

For this compound, specific computational methods like Density Functional Theory (DFT) have been recommended to model its reactivity. DFT calculations, using functionals such as B3LYP/6-31G*, can be applied to model the stability of radicals at different carbon positions, thereby predicting the regioselectivity of the compound in radical addition reactions.

Furthermore, various physicochemical and spectrometric properties of this compound have been predicted using computational tools. The predicted octanol-water partition coefficient (XlogP), a key indicator of a compound's lipophilicity, is estimated to be 4.9. uni.lu Collision Cross Section (CCS) values, which relate to the molecule's shape and size in the gas phase, have also been calculated for different adducts of this compound, providing data useful for mass spectrometry analysis. uni.lu

Table 1: Predicted Physicochemical and Spectrometric Properties of this compound

This interactive table displays key properties of this compound predicted through computational modeling.

Predicted PropertyValueMethod/SourceCitation
XlogP4.9Prediction uni.lu
Monoisotopic Mass204.05136 DaPrediction uni.lu
Collision Cross Section (CCS) Ų CCSbase Prediction uni.lu
[M+H]⁺ Adduct141.7CCSbase Prediction uni.lu
[M+Na]⁺ Adduct151.7CCSbase Prediction uni.lu
[M+K]⁺ Adduct140.4CCSbase Prediction uni.lu
[M-H]⁻ Adduct144.3CCSbase Prediction uni.lu

Role in Drug Design

The true power of in silico modeling for this compound lies in its application to drug design and discovery. While this compound is not typically an active pharmaceutical ingredient (API) itself, it serves as a crucial building block in the synthesis of complex therapeutic agents. fishersci.se A notable example is its use as a reactant in the synthesis of Fulvestrant, a drug used in the treatment of breast cancer. chemicalbook.com

The process of rational drug design often involves modifying a lead compound or scaffold to enhance its binding affinity to a biological target and improve its pharmacokinetic profile. acs.org this compound is used to introduce a nine-carbon chain with a terminal alkene, a feature utilized in the synthesis of dimeric derivatives of diacylglycerol-lactones designed as ligands for Protein Kinase C (PKC). nih.gov

The general workflow for such a drug design process, which could be applied to derivatives of this compound, includes several in silico steps:

Pharmacokinetic Prediction: Before synthesis, derivatives can be screened using platforms like SwissADME to predict their absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties and to ensure they conform to criteria for drug-likeness, such as Lipinski's rules. acs.orgdiva-portal.org

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a protein target. diva-portal.org For instance, a molecule derived from this compound could be docked into the active site of a target enzyme to predict its binding energy and key interactions (e.g., hydrogen bonds, hydrophobic interactions), helping to identify the most promising candidates. acs.orgdiva-portal.org

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be run to assess the stability of the predicted ligand-protein complex over time, providing further validation for the most potent compounds. diva-portal.org

This in silico-guided approach allows researchers to prioritize the synthesis of compounds with the highest probability of success, thereby saving significant time and resources in the drug discovery pipeline. acs.org

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Fulvestrant

Challenges and Opportunities in 9 Bromo 1 Nonene Research

Developing Greener Synthetic Routes and Sustainable Chemistry

Traditional synthesis of 9-bromo-1-nonene often involves the bromination of 1-nonene (B85954), which can present environmental and efficiency challenges. A significant challenge is the potential for over-bromination, leading to the formation of 1,2-dibromononane (B14440246) as a byproduct. Consequently, there is a growing focus on developing more sustainable and efficient synthetic protocols.

One alternative approach involves the hydrobromination of 1,8-nonadiene (B1346706). This method utilizes an anti-Markovnikov addition of hydrogen bromide (HBr) across one of the double bonds, typically in the presence of peroxides, to selectively place the bromine atom at the terminal position. Another avenue for greener synthesis lies in leveraging modern catalytic methods that operate under milder conditions. unibe.ch Techniques such as photoredox catalysis and electrochemistry are being explored to generate reactive species under more environmentally benign conditions, reducing the need for harsh reagents. unibe.ch For instance, a patented method for a derivative product highlights the use of a Knoevenagel condensation reaction, noted for its mild conditions and environmental friendliness. google.com

Table 1: Comparison of Synthetic Routes for this compound and Related Precursors

Synthetic Method Starting Materials Key Reagents/Conditions Advantages Challenges
Direct Bromination 1-Nonene Bromine (Br₂), Diethyl ether (Et₂O) or Dichloromethane (CH₂Cl₂) Economically viable for bulk production. Potential for over-bromination; requires careful control.
Hydrobromination 1,8-Nonadiene Hydrogen bromide (HBr), Peroxides Leverages anti-Markovnikov addition for selectivity. Moderate yields compared to direct bromination.
Cross-Coupling 1-Nonenylboronic acid, Bromobenzene Palladium catalysts (Suzuki-Miyaura) High purity and selectivity. Reserved for high-value applications due to cost.

| Grignard Reaction | Benzyl halide, this compound | Magnesium (Mg), Nickel catalyst | High yield for derivative synthesis. google.com | Wurtz-type side reactions can occur. google.com |

Enhancing Stereocontrol in Complex Syntheses

The linear, nine-carbon chain of this compound makes it a key intermediate for constructing complex molecular architectures where stereochemistry is critical. Achieving high stereocontrol in reactions involving this compound is a significant area of research, particularly for the synthesis of bioactive molecules and natural products. nih.gov

This compound is used to create Grignard reagents, which are then reacted with various electrophiles. google.com In the synthesis of complex molecules, such as certain pharmaceuticals, the precise three-dimensional arrangement of atoms is crucial for biological activity. Allylation reactions, for example, have been shown to be highly useful for the stereocontrolled synthesis of functionalized precursors for organometallic species. nih.gov Advanced strategies often employ chiral auxiliaries or catalysts to direct the stereochemical outcome of key bond-forming steps. nih.govresearchgate.net For instance, chelation control using divalent cations or specific chiral boranes can significantly improve the diastereoselectivity of reactions involving precursors derived from this compound. nih.gov The development of methods that provide high 1,3-stereocontrol in radical addition reactions is another important frontier. researchgate.net

Exploring Novel Catalytic Systems for Enhanced Efficiency

The efficiency and selectivity of reactions involving this compound are heavily dependent on the catalytic systems employed. Research is actively focused on discovering and optimizing catalysts that can promote desired transformations with higher yields, lower catalyst loadings, and milder reaction conditions.

Transition-metal catalysis is central to many applications of this compound. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are used for precise carbon-carbon bond formation. nih.gov Nickel catalysts, including bis(triphenylphosphine) nickel chloride, have proven effective in accelerating Grignard cross-coupling reactions, leading to higher yields of phenylalkene derivatives. google.com

More recently, photoredox catalysis has emerged as a powerful tool. A dimeric gold(I) photoredox catalyst has been used for the direct C-H alkylation of heteroarenes with bromoalkanes under mild conditions. rsc.org This method avoids the harsh conditions often associated with classical radical reactions. rsc.org Furthermore, the development of dual catalytic systems, such as combining photoredox and cobalt catalysts, allows for the difunctionalization of unsaturated hydrocarbons. unibe.ch The exploration of solid acid catalysts, like sulfated zirconia, in conjunction with transition metals for reactions such as hydroacylation also presents a promising area for enhancing catalytic efficiency. rsc.org

Table 2: Catalytic Systems Used in Reactions Involving this compound and Analogs

Catalyst Type Example Catalyst Reaction Type Application/Advantage
Palladium Palladium complexes Suzuki-Miyaura Coupling Selective C-C bond formation for high-purity products. nih.gov
Nickel Bis(triphenylphosphine) nickel chloride Grignard Cross-Coupling Accelerates reaction to give higher yields of derivatives. google.com
Gold (Photoredox) [Au₂(dppm)₂]Cl₂ C-H Alkylation Enables alkylation of heteroarenes under mild conditions. rsc.org
Rhodium Chloridotris(triphenylphosphine)rhodium(I) Hydroacylation C-H bond activation for C-C bond formation. rsc.org

| Copper | Cu(OAc)₂ / Sodium Ascorbate | Azide-Alkyne Cycloaddition | Used for creating complex heterocyclic derivatives. researchgate.net |

Expanding Scope in Medicinal Chemistry and Materials Science

The unique reactivity of this compound makes it an important intermediate in the synthesis of a wide range of valuable compounds. fishersci.se Its utility is continually expanding into new areas of medicinal chemistry and materials science.

In the pharmaceutical industry, this compound serves as a building block for active pharmaceutical ingredients (APIs). A notable example is its use as a reactant in the synthesis of Fulvestrant, a drug used for the treatment of breast cancer. chemicalbook.com The ability to introduce a nine-carbon chain with reactive handles at both ends allows for the construction of complex drug scaffolds. It is also utilized in the agrochemical sector for synthesizing pesticides and herbicides and in the production of dyes. fishersci.se

In materials science, this compound is used to prepare polymerizable polysiloxanes that have hydrophilic substituents. gmchemix.com The terminal double bond allows for polymerization, while the bromo-functionalized end can be used for further chemical modification, leading to materials with tailored properties. Its role as a raw material for electronics highlights its potential in creating advanced functional materials. The development of polyhedral oligomeric silsesquioxanes (POSS) from related silane (B1218182) precursors points to the potential for creating novel hybrid organic-inorganic nanomaterials. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 9-bromo-1-nonene, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A common approach involves bromination of 1-nonene using bromine (Br₂) in diethyl ether (Et₂O) at 0°C, followed by room-temperature stirring. Optimization includes adjusting solvent polarity (e.g., using dichloromethane for faster kinetics) and controlling stoichiometry to minimize side reactions like dibromination. Post-reaction quenching with saturated NaHCO₃ and crystallization from ethanol improves purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H and ¹³C NMR) is critical: the terminal alkene proton resonates at δ 4.8–5.2 ppm (doublet), while the brominated carbon (C-9) appears at δ 30–35 ppm in ¹³C NMR. Gas Chromatography-Mass Spectrometry (GC-MS) confirms molecular weight (MW: 205.14 g/mol) via parent ion [M]⁺ at m/z 206/208 (Br isotope pattern) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods to avoid inhalation of volatile organic compounds (VOCs). Wear nitrile gloves and safety goggles to prevent skin/eye contact. Store in amber glass bottles at 2–8°C, away from oxidizing agents. Refer to Safety Data Sheets (SDS) for CLP hazard classification and first-aid measures .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data when using this compound in palladium-catalyzed cross-coupling reactions?

  • Methodological Answer : Contradictions in Suzuki-Miyaura coupling yields may arise from competing β-hydride elimination. Mitigate this by using bulky ligands (e.g., SPhos) to stabilize the Pd intermediate or switching to nickel catalysts for enhanced alkyl bromide compatibility. Validate mechanistic hypotheses via kinetic isotope effect (KIE) studies .

Q. What computational modeling strategies are recommended to predict the regioselectivity of this compound in radical addition reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model radical stability at C-1 vs. C-9. Compare activation energies for bromine abstraction pathways. Validate with experimental Electron Spin Resonance (ESR) data to confirm radical intermediates .

Q. How should researchers design experiments to investigate the environmental persistence of this compound in aquatic systems?

  • Methodological Answer : Conduct bioconcentration factor (BCF) assays using OECD Test Guideline 305. Measure log Kow (octanol-water partition coefficient) via shake-flask method. Pair with microbial degradation studies under aerobic/anaerobic conditions, analyzing bromide ion release via ion chromatography .

Q. What strategies are effective for minimizing byproduct formation during the synthesis of this compound derivatives under flow-chemistry conditions?

  • Methodological Answer : Use microreactors with precise temperature control (±1°C) to suppress thermal decomposition. Implement inline IR spectroscopy for real-time monitoring of bromine consumption. Optimize residence time to balance conversion and selectivity .

Tables for Key Data

Property Value/Method Reference
Molecular FormulaC₉H₁₇Br
CAS Number89359-54-6
Boiling Point210–215°C (estimated)
Recommended Storage2–8°C in amber glass
Key NMR Shift (¹H, alkene)δ 4.8–5.2 ppm (doublet)

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
9-Bromo-1-nonene
Reactant of Route 2
Reactant of Route 2
9-Bromo-1-nonene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.